
6-ブロモ-8-メチルキノリン-4-オール
説明
6-Bromo-8-methylquinoline-4-ol is a heterocyclic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Bromo-8-methylquinoline-4-ol can be represented by the SMILES notation:CC1=C2C(=CC(=C1)Br)C(=O)C=CN2 .
科学的研究の応用
医薬品化学
6-ブロモ-8-メチルキノリン-4-オールなどのキノリンモチーフは、医薬品化学および工業化学におけるさまざまな用途により、いくつかの薬理活性複素環化合物に不可欠です . それらは、幅広い生物学的反応スペクトルを持つため、創薬プログラムにおける特権構造と見なされています .
抗がん剤用途
キノリン誘導体は、有意な抗がん活性を示してきました . 6-ブロモ-8-メチルキノリン-4-オールのブロムおよびメチル置換基を含む独特の構造的特徴により、幅広い健康状態に対処する標的療法の開発が可能になります .
抗菌用途
ほとんどのキノリン誘導体は、さまざまなグラム陽性菌およびグラム陰性菌種に対して良好な抗菌活性を示します . 6-ヒドロキシ-3,4-ジヒドロキノリン-2(1H)-オンから一連の新しいキノリン誘導体が合成され、その抗菌の可能性が評価されました .
抗炎症および抗酸化用途
キノリン誘導体は、抗炎症および抗酸化作用を示しています . これらの特性により、炎症や酸化ストレスが重要な役割を果たす疾患の治療に役立ちます.
抗マラリア用途
キノリンとその誘導体は、マラリアの治療に広く使用されてきました . キノリン環系を含むキニーネとその誘導体は、マラリアの治療に使用されてきました .
複素環の合成
この化合物は、さまざまな複素環の合成のためのビルディングブロックとして使用できます. その独特の構造的特徴は、複雑な分子の合成における貴重なツールにします.
生体分子の蛍光プローブ
4-ブロモ-8-メチルキノリンは、生体分子の蛍光プローブとして使用できます. このアプリケーションは、特定の生体分子の可視化が必要な生物学的調査において特に役立ちます.
金属イオンの配位子
4-ブロモ-8-メチルキノリンは、金属イオンの配位子として使用できます. これにより、配位化学の分野および金属有機フレームワークの合成において価値があります.
生化学分析
Biochemical Properties
6-Bromo-8-methylquinoline-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, 6-Bromo-8-methylquinoline-4-ol can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of 6-Bromo-8-methylquinoline-4-ol on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis, a programmed cell death mechanism, in cancer cells by activating caspases, which are proteases involved in the apoptotic process . Furthermore, 6-Bromo-8-methylquinoline-4-ol has been observed to inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase .
Molecular Mechanism
At the molecular level, 6-Bromo-8-methylquinoline-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can inhibit enzyme activity, such as kinase inhibition, leading to downstream effects on cellular signaling pathways . Additionally, 6-Bromo-8-methylquinoline-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-8-methylquinoline-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-8-methylquinoline-4-ol remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of 6-Bromo-8-methylquinoline-4-ol vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Bromo-8-methylquinoline-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This interaction can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell . Additionally, the compound can modulate the activity of metabolic enzymes, altering the balance of anabolic and catabolic processes .
Transport and Distribution
Within cells and tissues, 6-Bromo-8-methylquinoline-4-ol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions such as cell membranes .
Subcellular Localization
The subcellular localization of 6-Bromo-8-methylquinoline-4-ol is critical for its activity and function. It is often found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can localize to the mitochondria, influencing mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications play a role in directing 6-Bromo-8-methylquinoline-4-ol to specific cellular compartments .
特性
IUPAC Name |
6-bromo-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYDTPGXGNMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656136 | |
| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086062-88-5 | |
| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



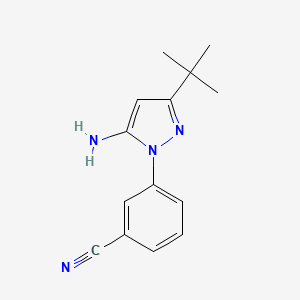
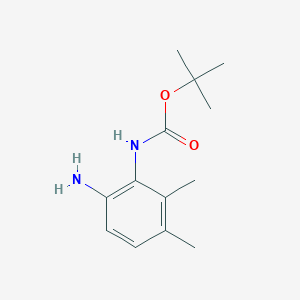
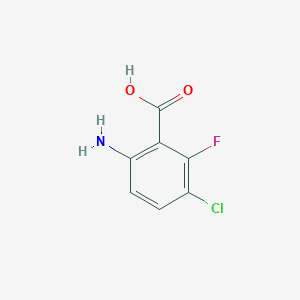
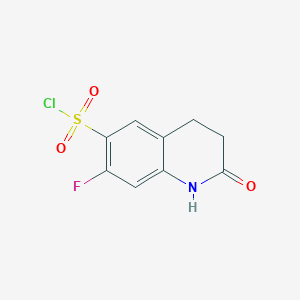
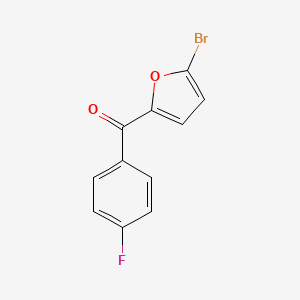
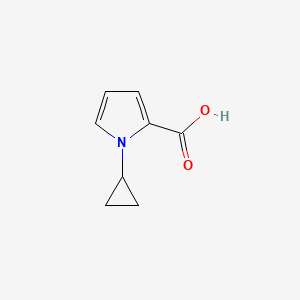
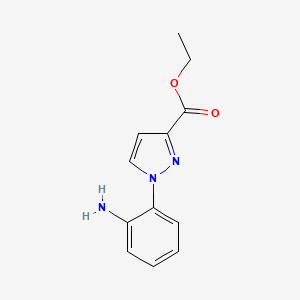
![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
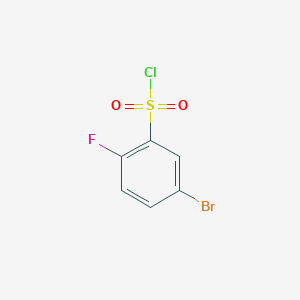


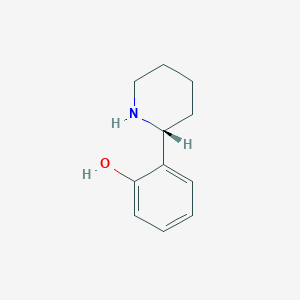
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)
